molecular formula C18H19NO3 B12622273 (6S)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one CAS No. 920799-32-2

(6S)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one

Cat. No.: B12622273
CAS No.: 920799-32-2
M. Wt: 297.3 g/mol
InChI Key: VLEOELPIBIJUSP-QGZVFWFLSA-N
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Description

(6S)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one is a chemical compound with a unique structure that includes a morpholine ring substituted with a benzyloxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-benzyloxyphenylboronic acid and a suitable coupling reagent such as palladium(II) acetate.

    Methylation: The final step involves the methylation of the morpholine ring using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium(II) acetate as a catalyst in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6S)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (6S)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. This compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyloxyphenylboronic acid
  • 4-Benzyloxyphenol
  • 4-Benzyloxyphenylacetic acid

Uniqueness

(6S)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one is unique due to its specific combination of a morpholine ring with a benzyloxyphenyl group and a methyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

920799-32-2

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(6S)-4-methyl-6-(4-phenylmethoxyphenyl)morpholin-3-one

InChI

InChI=1S/C18H19NO3/c1-19-11-17(22-13-18(19)20)15-7-9-16(10-8-15)21-12-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3/t17-/m1/s1

InChI Key

VLEOELPIBIJUSP-QGZVFWFLSA-N

Isomeric SMILES

CN1C[C@@H](OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CN1CC(OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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